molecular formula C20H24N4O3 B3482697 3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide

Cat. No.: B3482697
M. Wt: 368.4 g/mol
InChI Key: JZRNIYKVGCRJNZ-UHFFFAOYSA-N
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Description

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine core with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the benzamide group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzamide derivatives: Compounds with a benzamide moiety that exhibit comparable chemical reactivity.

Uniqueness

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-20(2,3)17-16(24-9-5-8-21-19(24)23-17)13-6-4-7-14(10-13)18(27)22-15(11-25)12-26/h4-10,15,25-26H,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRNIYKVGCRJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=NC2=N1)C3=CC(=CC=C3)C(=O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Reactant of Route 3
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Reactant of Route 4
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Reactant of Route 5
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide

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